molecular formula C8H8O5 B1340741 (5-hydroxy-4-oxo-4H-pyran-2-yl)methyl acetate CAS No. 25552-08-3

(5-hydroxy-4-oxo-4H-pyran-2-yl)methyl acetate

Cat. No.: B1340741
CAS No.: 25552-08-3
M. Wt: 184.15 g/mol
InChI Key: MWPFSCIYGNZCJP-UHFFFAOYSA-N
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Description

(5-hydroxy-4-oxo-4H-pyran-2-yl)methyl acetate: is an organic compound with the molecular formula C8H8O5 and a molecular weight of 184.15 g/mol . This compound is characterized by a pyran ring substituted with a hydroxy group and an oxo group, along with a methyl acetate group. It is used in various scientific research applications due to its unique chemical properties.

Biochemical Analysis

Biochemical Properties

(5-hydroxy-4-oxo-4H-pyran-2-yl)methyl acetate plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to interact with cytochrome P450 isoforms, inhibiting their activity . This interaction is crucial as cytochrome P450 enzymes are involved in the metabolism of various endogenous and exogenous compounds. The inhibition of these enzymes by this compound can lead to altered metabolic pathways and effects on drug metabolism.

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in studies involving Wistar rats, the compound demonstrated analgesic effects by interacting with opioid-like receptors, which modulate signal transmission through the Na+, K±ATPase/Src complex . This interaction affects the signals of NaV1.8 sodium ion channels, providing an analgesic effect without causing habituation, unlike traditional opioid drugs.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It has been shown to inhibit aldose reductase, an enzyme involved in the polyol pathway, which is significant in the context of diabetic complications . The compound’s binding mode, derived from molecular docking studies, suggests that it tightly binds to the active site of aldose reductase, thereby inhibiting its activity and reducing oxidative stress.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability and long-term impact on cellular function. Studies have shown that the compound remains stable under normal storage conditions and does not degrade rapidly . In acute pain models using Wistar rats, the compound maintained its analgesic effects for up to 60 minutes after administration, indicating its sustained activity over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In studies involving Wistar rats, the compound was administered at doses of 20, 40, and 60 mg/kg. It was found that higher doses did not result in toxic effects, as evidenced by the absence of significant changes in body weight and clinical observations . The analgesic effects were dose-dependent, with higher doses providing more pronounced pain relief.

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors. It has been shown to inhibit aldose reductase, thereby affecting the polyol pathway . This inhibition can lead to reduced levels of sorbitol and fructose, which are metabolites in this pathway, thereby mitigating the complications associated with diabetes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with specific transporters and binding proteins. The compound’s distribution is influenced by its chemical properties, such as solubility and stability . It is likely to be transported across cell membranes via passive diffusion or facilitated transport mechanisms, although specific transporters have not been identified.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is likely to be localized in specific cellular compartments where it can interact with its target enzymes and proteins. Post-translational modifications and targeting signals may direct the compound to particular organelles, although detailed studies on its subcellular localization are limited .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-hydroxy-4-oxo-4H-pyran-2-yl)methyl acetate typically involves the reaction of 5-hydroxy-4-oxo-4H-pyran-2-ylmethanol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale industrial applications. the general principles of esterification and purification would apply.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (5-hydroxy-4-oxo-4H-pyran-2-yl)methyl acetate can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can target the oxo group, converting it into a hydroxyl group.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various esters or ethers depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, (5-hydroxy-4-oxo-4H-pyran-2-yl)methyl acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry .

Biology and Medicine: In biological research, this compound is studied for its potential biological activities. It may serve as a precursor for the synthesis of bioactive molecules that can be tested for pharmacological properties.

Industry: While not widely used in industrial applications, this compound can be utilized in the development of specialty chemicals and materials.

Comparison with Similar Compounds

  • (5-hydroxy-4-oxo-4H-pyran-2-yl)methyl benzoate
  • (5-hydroxy-4-oxopyran-2-yl)methyl acetate
  • Acetic acid (5-hydroxy-4-oxo-pyran-2-yl)-methyl ester

Uniqueness: (5-hydroxy-4-oxo-4H-pyran-2-yl)methyl acetate is unique due to its specific substitution pattern on the pyran ring. This unique structure imparts distinct chemical reactivity and potential biological activity compared to its analogs .

Properties

IUPAC Name

(5-hydroxy-4-oxopyran-2-yl)methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O5/c1-5(9)12-3-6-2-7(10)8(11)4-13-6/h2,4,11H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWPFSCIYGNZCJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1=CC(=O)C(=CO1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60480884
Record name 4H-Pyran-4-one, 2-[(acetyloxy)methyl]-5-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60480884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25552-08-3
Record name 4H-Pyran-4-one, 2-[(acetyloxy)methyl]-5-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60480884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5-hydroxy-4-oxo-4H-pyran-2-yl)methyl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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